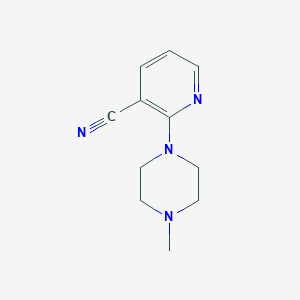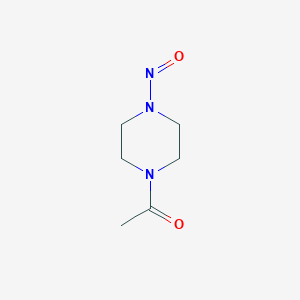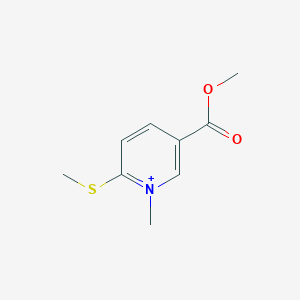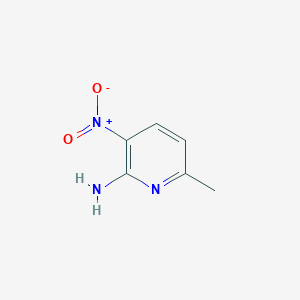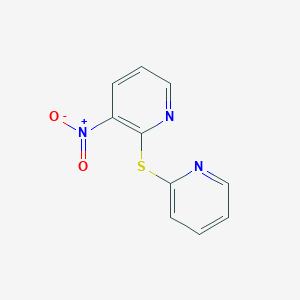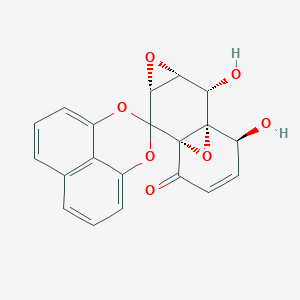
Cladospirone bisepoxide
Vue d'ensemble
Description
Cladospirone bisepoxide is a selective antibiotic agent . It is a metabolite isolated from cultures of a fungus . It displays selective antibiotic activity against several bacteria and fungi .
Synthesis Analysis
The biosynthesis of cladospirone bisepoxide was investigated by feeding 13C-labeled acetate to growing cultures of the fungus Sphaeropsidales sp . 13C NMR spectral analysis demonstrated the polyketide origin of both naphthalene units .
Molecular Structure Analysis
The molecular formula of Cladospirone bisepoxide is C20H14O7 . The exact mass is 366.07 and the molecular weight is 366.330 .
Chemical Reactions Analysis
The origin of two epoxide oxygens in cladospirone bisepoxide was confirmed as from air by cultivating the strain in an 18O2-enriched atmosphere . The [18O]incorporation pattern into palmarumycin C12, the putative precursor of cladospirone bisepoxide, led to the hypothesis that the carbonyl oxygen of cladospirone bisepoxide is derived from water by exchange of an oxygen atom .
Physical And Chemical Properties Analysis
Cladospirone bisepoxide is a solid substance . It is soluble in DMSO .
Applications De Recherche Scientifique
Antibiotic and Germination Inhibiting Properties : Petersen et al. (1994) discovered that cladospirone bisepoxide displays selective antibiotic activity against several bacteria and fungi. It also inhibits the germination of Lepidium sativum at low concentrations, indicating its potential as a bioactive compound in agricultural and pharmaceutical applications (Petersen, Moerker, Vanzanella, & Peter, 1994).
Structural Analysis and Chemical Transformations : Thiergardt et al. (1995) conducted X-ray analysis to determine the definite structure of cladospirone bisepoxide, including its absolute configuration. They also explored the reactivity of its functional groups, which is important for understanding its biological effects (Thiergardt, Rihs, Hug, & Peter, 1995).
Biosynthesis and Polyketide Origin : Bode, Wegner, and Zeeck (2000) investigated the biosynthesis of cladospirone bisepoxide, confirming its polyketide origin. This study contributes to understanding the metabolic pathways and production mechanisms of such compounds in fungi (Bode, Wegner, & Zeeck, 2000).
Variations in Culture Conditions and New Metabolites : Another study by Bode, Walker, and Zeeck (2000) revealed that varying the culture conditions of the fungus Sphaeropsidales sp. leads to the production of new spirobisnaphthalenes, including cladospirone bisepoxide. This highlights the diversity of secondary metabolites that can be produced under different environmental conditions (Bode, Walker, & Zeeck, 2000).
UV Mutagenesis and Enzyme Inhibitors in Biosynthesis : Bode and Zeeck (2000) also explored the use of UV mutagenesis and enzyme inhibitors to understand the biosynthesis of cladospirone bisepoxide. This research provides insights into the genetic and enzymatic pathways involved in its production (Bode & Zeeck, 2000).
Effect of Cladospirone bisepoxide on Trypanosoma brucei : Kamal et al. (2016) isolated cladospirone B from the endophytic fungus Lasiodiplodia theobromae and found it to exhibit good activity against Trypanosoma brucei brucei, a parasite responsible for sleeping sickness. This suggests potential antiparasitic applications (Kamal, Viegelmann, Clements, & Edrada-Ebel, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(1'S,2'S,3'R,5'R,7'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15-17,21,23H/t12-,15+,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWGMDYISSBOED-CCNMWVGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(C67C4(O6)C(=O)C=CC7O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)[C@@H]([C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)O)OC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cladospirone bisepoxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



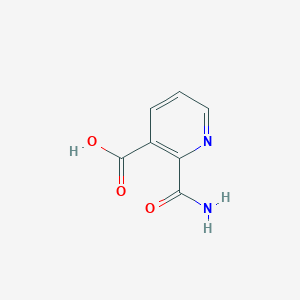
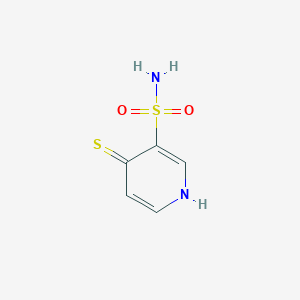
![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)


![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
